
2,2-Dimethylhept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhept-3-ene is an organic compound with the molecular formula C9H18 It is a type of alkene, characterized by the presence of a carbon-carbon double bond The structure of this compound includes a heptene backbone with two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhept-3-ene can be achieved through several methods. One common approach involves the alkylation of 2,2-dimethylpentane with a suitable alkyl halide under the presence of a strong base. Another method includes the dehydration of 2,2-dimethylheptanol using an acid catalyst, such as sulfuric acid, to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Hydrogenation of this compound can yield 2,2-dimethylheptane.
Substitution: Halogenation reactions, such as bromination, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,2-dimethylheptanol, 2,2-dimethylheptanone, or 2,2-dimethylheptanoic acid.
Reduction: The major product is 2,2-dimethylheptane.
Substitution: Dihalogenated products such as 2,2-dimethyl-3,4-dibromoheptane.
Scientific Research Applications
2,2-Dimethylhept-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhept-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated hydrocarbon. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of oxygen-containing functional groups.
Comparison with Similar Compounds
2,2-Dimethylhept-3-ene can be compared with other similar alkenes, such as:
2,2-Dimethylhex-3-ene: Similar structure but with a shorter carbon chain.
3-Ethyl-2,2-dimethylhept-3-ene: Contains an additional ethyl group, leading to different reactivity and properties.
2,2-Dimethyl-3-hexene: Another isomer with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C9H18 |
|---|---|
Molecular Weight |
126.24 g/mol |
IUPAC Name |
2,2-dimethylhept-3-ene |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
BQOCYCICSYUPRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
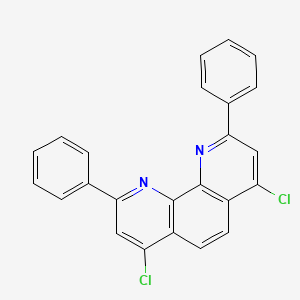
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
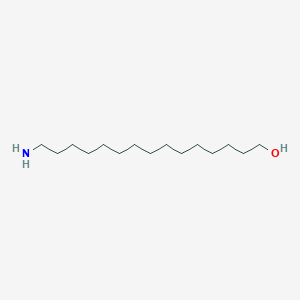
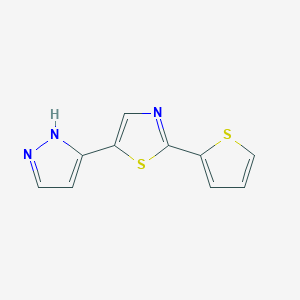
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)

![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
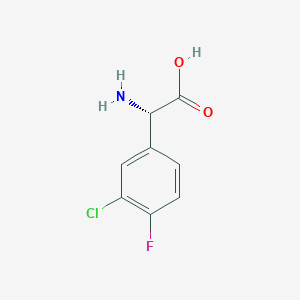

![2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B12509622.png)
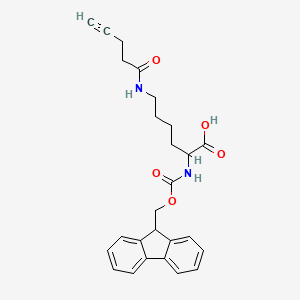
![cyclopentane;1-[2-[cyclopentyl(phenyl)phosphanyl]cyclopentyl]-N,N-dimethylethanamine;iron](/img/structure/B12509637.png)
